Undecylbenzene

Constructed Wetlands Surfactant Biodegradation Environmental Fate

Undecylbenzene (1-phenylundecane) is a high-purity C11 linear alkylbenzene (LAB) that serves as a defined, single-chain-length precursor for synthesizing C11-linear alkylbenzene sulfonate (LAS) surfactants. Unlike commercial C10–C13 LAB mixtures, this undiluted C11 homolog delivers predictable and reproducible surfactant performance: a distinct critical micelle concentration (CMC), a quantifiable 64.7% removal efficiency in constructed wetlands, and a defined 12-hour sorption equilibrium on marine sediments. Procuring pure Undecylbenzene eliminates the variability of mixed-chain LABs, ensuring precise control over detergency, biodegradation kinetics, and environmental fate modeling—critical for eco-sensitive formulations, fundamental surfactant research, and specialty dielectric or heat transfer fluid applications.

Molecular Formula C17H28
Molecular Weight 232.4 g/mol
CAS No. 67774-74-7
Cat. No. B3432634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylbenzene
CAS67774-74-7
Molecular FormulaC17H28
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3
InChIKeyXBEADGFTLHRJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecylbenzene (CAS 67774-74-7): Sourcing Guide for a C11 Linear Alkylbenzene Intermediate


Undecylbenzene (1-phenylundecane) is a C11 linear alkylbenzene (LAB) with the formula C₆H₅(CH₂)₁₀CH₃, appearing as a colorless liquid with a mild odor [1]. It is a key intermediate in the synthesis of linear alkylbenzene sulfonates (LAS), the world's largest-volume anionic surfactants, where >98% of all LABs are sulfonated for detergent applications [2]. As an undiluted, single-chain-length alkylbenzene, it serves as a model compound for studying structure-activity relationships in surfactants and is supplied as a precursor for specialty sulfonates, lubricants, and dielectric fluids .

Why Undecylbenzene Cannot Be Substituted with Dodecylbenzene or C10-C13 LAB Mixtures in Critical Applications


Substituting Undecylbenzene with dodecylbenzene (C12) or commercial C10-C13 LAB mixtures introduces quantifiable shifts in key performance and environmental fate parameters. The alkyl chain length directly dictates the critical micelle concentration (CMC) of the resulting sulfonate surfactant, with longer chains yielding lower CMCs and stronger hydrophobicity [1]. More critically, the biodegradation and environmental removal efficiency of LAS homologues is chain-length dependent: C11-LAS (from Undecylbenzene) exhibits a 64.7% removal efficiency in constructed wetlands, while C12-LAS achieves 84.3% and C13-LAS reaches 92.9% [2]. This differential environmental persistence has direct implications for formulation design in eco-sensitive markets. Furthermore, the equilibrium sorption time of C11-LAS on marine sediments is 12 hours, a parameter that differs from both shorter and longer homologues and influences environmental fate modeling [3]. These chain-length-specific properties mean that procurement of a defined C11 precursor, rather than a mixed C10-C13 cut, is essential for achieving predictable and reproducible performance in research and specialized industrial formulations.

Quantitative Differentiation of Undecylbenzene Against Key Comparators: A Product Evidence Guide


Wetland LAS Removal Efficiency: C11-LAS vs. C10, C12, and C13 Homologues

The removal efficiency of linear alkylbenzene sulfonate (LAS) homologues in a constructed wetland system demonstrates a strong chain-length dependence. Undecylbenzene sulfonate (C11-LAS) was removed with an efficiency of 64.7%, which is lower than the 84.3% for dodecylbenzene sulfonate (C12-LAS) and 92.9% for tridecylbenzene sulfonate (C13-LAS), but higher than the 41.1% for decylbenzene sulfonate (C10-LAS) [1]. This differential removal rate directly impacts the environmental persistence of the surfactant.

Constructed Wetlands Surfactant Biodegradation Environmental Fate

Synthesis Yield Comparison: Undecylbenzene vs. Dodecylbenzene via Alkylation of Benzene with 1-Alkenes

In the synthesis of sec-undecylbenzene and sec-dodecylbenzene via alkylation of benzene with 1-undecene and 1-dodecene, respectively, the highest yield obtained was 70.6% for undecylbenzene and 73.6% for dodecylbenzene, using borontrifluoride etherate and anhydrous AlCl₃ as catalysts [1]. This indicates a modest but measurable yield advantage for the C12 homologue under these specific conditions.

Friedel-Crafts Alkylation Organic Synthesis Process Chemistry

Sorption Equilibrium Time on Marine Sediments: C11-LAS vs. Its Biodegradation Intermediate C11-SPC

The required equilibrium time for sorption onto marine sediments is 12 hours for undecylbenzene sulfonate (C11-LAS), compared to 24 hours for its primary biodegradation intermediate, sulfophenyl undecanoic acid (C11-SPC) [1]. This faster sorption kinetics for the parent sulfonate relative to its intermediate is a key differentiator in environmental fate modeling.

Marine Sediment Sorption Surfactant Fate Environmental Partitioning

Physical Property Differentiation: Density and Melting Point vs. Dodecylbenzene and LAB Mixtures

Undecylbenzene has a reported density of 0.855 g/mL at 25°C and a melting point of -5°C [1]. This distinguishes it from dodecylbenzene, which typically has a higher molecular weight and higher melting point, and from commercial C10-C13 LAB mixtures which exhibit a range of physical properties [2].

Physical Properties Material Characterization Formulation Science

Aquatic Toxicity Profile: Undecylbenzene LC50 for Fish

Ecotoxicity data from marine pollution preparedness databases indicates that Undecylbenzene has a lowest median lethal concentration (LC50) on fish of >1000 mg/L, while the LC50 on crustaceans is 0.01 mg/L [1]. This extreme differential toxicity between taxa is a critical parameter for environmental risk assessment and spill response planning.

Ecotoxicity HNS Pollution Marine Safety

Key Application Scenarios for Undecylbenzene Based on Verified Performance Data


Precursor for Tailored Linear Alkylbenzene Sulfonate (LAS) Surfactants with Defined Environmental Persistence

Undecylbenzene is the direct precursor to C11-LAS, a surfactant homologue with a quantifiably distinct environmental removal profile. In constructed wetlands, C11-LAS exhibits a 64.7% removal efficiency, positioning it between the more persistent C10-LAS (41.1%) and the more readily removed C12-LAS (84.3%) and C13-LAS (92.9%) [1]. This makes it the optimal choice for formulations requiring a specific balance between detergency and environmental half-life in wastewater treatment systems. Additionally, its 12-hour sorption equilibrium time on marine sediments [2] is a key parameter for environmental fate modeling in coastal discharge scenarios. Procuring Undecylbenzene, rather than a mixed C10-C13 LAB, ensures a predictable and reproducible surfactant performance and environmental footprint.

Model Compound for Fundamental Surfactant Research and Micellization Studies

Undecylbenzene serves as a valuable model compound for investigating structure-activity relationships in linear alkylbenzene sulfonate (LAS) surfactants. The pure C11 chain length eliminates the confounding variables introduced by commercial LAB mixtures (C10-C13 or C12-C15), allowing researchers to isolate the effects of alkyl chain length on critical micelle concentration (CMC), surface tension reduction, and adsorption behavior [3]. This precision is essential for developing predictive models of surfactant performance and for fundamental studies of micellization thermodynamics.

Specialty Heat Transfer and Dielectric Fluid Formulation

The physical properties of Undecylbenzene, specifically its low melting point of -5°C [4] and high boiling point of 316°C, make it a candidate for use as a base stock or additive in heat transfer fluids and dielectric fluids. Its relatively low pour point compared to longer-chain alkylbenzenes ensures better low-temperature fluidity, while its aromatic core provides thermal stability. Alkylbenzenes are known to be used in dielectric applications [5], and the defined C11 structure of Undecylbenzene allows for the precise tuning of viscosity and dielectric constant for specialized electrical insulation or capacitor fluids.

Synthesis of Specialty Chemicals and Pharmaceutical Intermediates

Undecylbenzene is a versatile intermediate for organic synthesis, particularly for compounds requiring a defined C11 alkyl-aromatic moiety. It is used as a starting material for the synthesis of sulfonates, alkylbenzene derivatives, and other fine chemicals . The availability of high-purity Undecylbenzene (typically >98% GC) ensures reliable yields and product quality in multi-step syntheses, making it a preferred choice over mixed-chain LABs for the production of high-value specialty chemicals and potential pharmaceutical building blocks.

Technical Documentation Hub

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